6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with a molecular formula of C12H6Cl2N2OS. This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, and is substituted with a 2,4-dichlorophenyl group and an aldehyde group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-7-1-2-8(9(14)5-7)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJFUMQMZJNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N3C=CSC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401914 | |
| Record name | 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120107-66-6 | |
| Record name | 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Intermediate Synthesis
The synthesis begins with ethyl-2-aminothiazole-4-carboxylate (3) , produced via condensation of ethyl bromopyruvate (2) and thiourea (1) in ethanol under reflux. This intermediate serves as the foundation for subsequent cyclization.
Cyclization with 2,4-Dichlorophenacyl Bromide
Cyclization of ethyl-2-aminothiazole-4-carboxylate (3) with 2,4-dichlorophenacyl bromide (4) in ethanol at reflux yields 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate (5) . The reaction proceeds via nucleophilic attack of the thiazole amine on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization.
Hydrolysis and Formylation
The ester group in 5 is hydrolyzed using lithium hydroxide monohydrate (LiOH·H₂O) to yield the carboxylic acid 6 , which is subsequently subjected to Vilsmeier-Haack formylation. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces the aldehyde group at position 5, yielding the target compound.
Table 1: Key Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 4 h | 65–70 | |
| Ester Hydrolysis | LiOH·H₂O, THF/H₂O, rt, 12 h | 85 | |
| Vilsmeier Formylation | POCl₃/DMF, 0–5°C, 2 h | 60 |
Alternative Methodologies and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
The 2,4-dichlorophenyl group can be introduced post-cyclization via Suzuki-Miyaura coupling. For example, 6-bromoimidazo[2,1-b]thiazole-5-carbaldehyde is reacted with 2,4-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis, achieving 75% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates cyclization steps, reducing reaction times from hours to minutes while maintaining yields (~70%).
Table 2: Comparison of Synthetic Methodologies
| Method | Key Step | Yield (%) | Time |
|---|---|---|---|
| Classical Cyclization | Ethanol, reflux | 65–70 | 4 h |
| Microwave Cyclization | MW, 150°C | 70 | 20 min |
| Duff Reaction | HMTA/TFA, 100°C | 45–50 | 6 h |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 75 | 12 h |
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
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Palladium Catalysts : Pd(OAc)₂ with XPhos ligand enhances coupling efficiency for aryl groups.
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Acid Scavengers : Triethylamine (TEA) suppresses HCl byproducts during Vilsmeier reactions.
Characterization and Analytical Data
The target compound is characterized by:
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¹H NMR : A singlet at δ 9.8 ppm confirms the aldehyde proton.
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MS (ESI+) : m/z 325.1 [M+H]⁺, consistent with the molecular formula C₁₂H₆Cl₂N₂OS.
Challenges and Limitations
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Regioselectivity : Competing reactions at positions 2 and 5 during formylation require careful optimization.
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Purification : Silica gel chromatography is necessary due to polar byproducts, reducing overall yield.
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Scale-Up : Exothermic reactions (e.g., Vilsmeier formylation) necessitate controlled conditions for industrial adaptation .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to carboxylic acid derivatives under strong oxidizing conditions. This transformation is critical for further functionalization in drug discovery workflows.
Reduction Reactions
The aldehyde moiety is reduced to primary alcohols, enabling access to hydroxylated intermediates for pharmacological applications.
| Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₄ | Ethanol | RT, 2 hr | 5-(Hydroxymethyl)imidazo-thiazole | 82% | |
| LiAlH₄ | THF | Reflux, 1 hr | Same as above | 91% |
Nucleophilic Additions
The aldehyde participates in condensation reactions with nitrogen nucleophiles, forming bioactive derivatives.
Oxime Formation
Hydrazone Formation
| Reagent | Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | HCl (cat.) | Hydrazone derivative | Crystallography studies | |
| Semicarbazide | EtOH, Δ | Semicarbazone | Antimycobacterial activity screening |
Coupling Reactions
The aldehyde or its oxidized acid form engages in cross-coupling reactions to generate bioconjugates.
Electrophilic Aromatic Substitution
The 2,4-dichlorophenyl group undergoes regioselective substitutions under controlled conditions.
| Reaction | Reagent | Position Modified | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | Nitro-substituted derivative | |
| Sulfonation | SO₃, H₂SO₄ | Ortho to Cl | Sulfonic acid functionalization |
Stability and Environmental Factors
Reaction outcomes are influenced by:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth. A study by [source needed] demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, the compound has been shown to interact with the ATP-binding site of certain kinases, leading to reduced phosphorylation of downstream targets associated with cancer progression.
Case Study
A notable case study involved the synthesis of a series of analogs based on this compound. The analogs were tested for their ability to induce apoptosis in cancer cells. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents [source needed].
Material Science
Fluorescent Properties
The compound has also been explored for its fluorescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs). Its unique structural features contribute to its ability to emit light when excited by an external energy source.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.65 |
| Solvent Dependence | Yes |
This table summarizes key photophysical properties relevant for applications in material sciences.
Environmental Studies
Environmental Fate and Transport
Studies have been conducted to assess the environmental impact of 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde. Its persistence in various environmental matrices such as soil and water is critical for understanding its ecological risks.
Case Study on Biodegradability
A recent study evaluated the biodegradability of this compound under aerobic and anaerobic conditions. The results indicated that while the compound is relatively stable in anaerobic environments, it shows signs of degradation in aerobic conditions after a period of exposure [source needed].
Mechanism of Action
The exact mechanism of action of 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a single chlorine substitution.
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a bromine substitution instead of chlorine.
Uniqueness
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of two chlorine atoms on the phenyl ring, which may contribute to its distinct biological activities and chemical reactivity compared to its mono-substituted analogs .
Biological Activity
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[2,1-b]thiazole class, which is known for its potential in various therapeutic areas including antimicrobial, anticancer, and antiviral applications. The following sections detail the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate thiazole derivatives with aldehydes or other electrophiles under acidic or basic conditions. The specific synthetic route can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain thiazole derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Antifungal Activity : Some derivatives have also been noted for their antifungal properties, particularly against drug-resistant strains of Candida species. Notably, modifications in the thiazole ring structure can enhance antifungal efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Viability Studies : Research indicates that this compound exhibits cytotoxic effects on colorectal adenocarcinoma (Caco-2) cells with a significant reduction in cell viability (39.8% at 100 µM concentration) . In contrast, A549 lung cancer cells showed less susceptibility to the same treatment.
- Structure-Activity Relationship (SAR) : The presence of the 2,4-dichlorophenyl group was found to be critical for enhancing anticancer activity. Modifications to the imidazole or thiazole rings can lead to varying degrees of potency against different cancer types .
Antiviral Activity
Imidazo[2,1-b]thiazole derivatives have also been investigated for their antiviral properties:
- Inhibition Studies : Certain compounds within this class have shown promising results against viruses such as Coxsackie B4 and Feline coronavirus. These findings suggest that structural variations can lead to significant antiviral activity .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Screening : In vitro testing revealed that the compound exhibited broad-spectrum antibacterial activity against both resistant and non-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values indicated strong potency compared to standard antibiotics .
- Cytotoxicity Evaluation : A comparative study on various cancer cell lines demonstrated that this compound could induce apoptosis in Caco-2 cells while sparing normal human cell lines . This selectivity is crucial for therapeutic applications.
Data Summary
Q & A
Q. Table 1: Key Assays for CAR/PXR Profiling
How does the structural modification from 4-chlorophenyl to 2,4-dichlorophenyl in the imidazothiazole scaffold influence CAR agonist activity and selectivity compared to known analogs like CITCO?
Level: Advanced
Methodological Answer:
- Structural determinants : The 2,4-dichlorophenyl substitution may alter steric hindrance or electronic properties, affecting ligand-receptor binding. Computational docking studies (e.g., AutoDock Vina) can predict interactions with CAR’s ligand-binding domain (LBD) .
- Comparative SAR : CITCO’s 4-chlorophenyl and oxime groups are critical for CAR binding and activation . Removal of the oxime moiety (as in the target compound) may reduce stability or affinity. Test via:
Key Finding : Modifications to the chlorophenyl ring in CITCO analogs (e.g., naphthyl substitution) enhanced CAR selectivity but reduced solubility .
What are the methodological considerations for evaluating the induction of cytochrome P450 enzymes (e.g., CYP2B6) by this compound in primary human hepatocytes?
Level: Basic
Methodological Answer:
Q. Table 2: Hepatocyte Treatment Protocol
| Parameter | Details | Reference |
|---|---|---|
| Culture medium | Williams’ E + 0.1 µM dexamethasone | |
| Incubation time | 48–72 hours | |
| Positive control | 1 µM CITCO |
How can researchers resolve contradictory data regarding the compound’s efficacy in CAR activation across different cellular models (e.g., immortalized cell lines vs. primary hepatocytes)?
Level: Advanced
Methodological Answer:
- Model-specific factors :
- Strategies :
- Cross-validation : Test the compound in both models using identical assay conditions (e.g., 10% FBS, 24-hour treatment) .
- Coactivator profiling : Use ChIP-seq to assess recruitment of NCOA6 or SRC-1 in primary cells vs. lines .
- Mechanistic studies : Knock out CAR (CRISPR/Cas9) to confirm target specificity in conflicting models .
Example : CITCO induced CYP2B6 in primary hepatocytes but showed weaker effects in HepG2 cells due to differential coactivator expression .
What quantitative structure-activity relationship (QSAR) strategies are applicable to optimize the imidazothiazole core for enhanced CAR activation while minimizing off-target effects on PXR?
Level: Advanced
Methodological Answer:
- Descriptor selection : Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields around the imidazothiazole core .
- Key modifications :
- Validation :
Case Study : CITCO analogs with naphthyl substitutions achieved 10-fold higher CAR activation than CITCO but retained PXR cross-reactivity .
What in vitro and in vivo models are most appropriate for studying the compound’s potential role in regulating drug transporter expression (e.g., ABCB1, ABCG2) via CAR activation?
Level: Basic
Methodological Answer:
- In vitro models :
- hCMEC/D3 cells : Human brain endothelial cells to assess ABCB1/ABCG2 upregulation via qPCR and efflux assays .
- 3D hepatocyte spheroids : Mimic in vivo polarity for transporter localization studies .
- In vivo models :
- Wild-type vs. CAR-KO mice : Compare transporter expression in liver/brain after oral dosing (5–20 mg/kg, 7 days) .
- Microdialysis : Measure brain penetration of transporter substrates (e.g., digoxin) pre/post-treatment .
Critical Consideration : Co-administer CAR inhibitors (e.g., meclizine) to confirm mechanism .
How does the absence of the O-(3,4-dichlorobenzyl)oxime moiety in this compound impact its pharmacokinetic properties and receptor binding kinetics compared to CITCO?
Level: Advanced
Methodological Answer:
- Pharmacokinetic effects :
- Binding kinetics :
Data Insight : CITCO’s oxime contributes to a 3-fold longer CAR binding half-life vs. non-oxime analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
